REACTION_SMILES
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[CH3:1][C:2](=[CH2:3])[C:4]([NH2:5])=[O:6].[CH3:7][C:8]([CH3:9])([O-:10])[CH3:11].[Cl:13][C:14](=[O:15])[O:16][CH2:17][CH3:18].[K+:12].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1>>[CH3:1][C:2](=[CH2:3])[C:4]([NH:5][C:14](=[O:15])[O:16][CH2:17][CH3:18])=[O:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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C=C(C)C(=O)NC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |